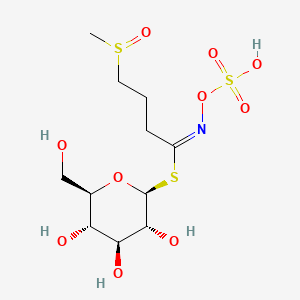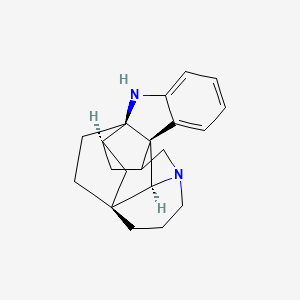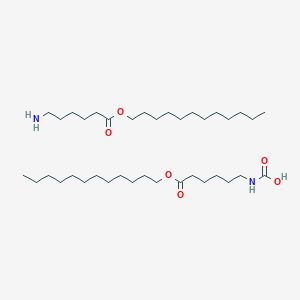![molecular formula C16H17N9O5S3 B1241165 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241165.png)
7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefmenoxime is a third-generation, semi-synthetic, beta-lactam cephalosporin antibiotic with antibacterial activity. Cefmenoxime binds to penicillin-binding proteins (PBPs), transpeptidases that are responsible for crosslinking of peptidoglycan. By preventing crosslinking of peptidoglycan, cell wall integrity is lost and cell wall synthesis is halted.
Scientific Research Applications
Chemical Synthesis and Characterization
This compound has been extensively explored in the realm of chemical synthesis and characterization. Fareed et al. (2012) demonstrated the preparation of a novel compound, closely related structurally, by condensing ceftriaxone disodium with 4-hydroxybenzaldehyde under specific conditions. The synthesized compound's structure was elucidated using techniques like LCMS, 1H-NMR, and CHN (Fareed, Kalhoro, Versiani, Afza, & Fareed, 2012).
Similarly, Blau et al. (2008) reported the synthesis and NMR characterization of a new cephalosporin derivative, which could potentially be used as a drug carrier, highlighting the compound's relevance in pharmaceutical applications (Blau, Menegon, Ferreira, Ferreira, Boffo, Tavares, Heleno, & Chung, 2008).
Pharmaceutical Research
In pharmaceutical research, this compound has been studied for its potential as an antibiotic in the cephalosporin class. Ikpeazu et al. (2017) conducted an in silico determination of binding free energy and bonding interactions between this compound and Pseudomonas aeruginosa lipase. They found that the binding energy of the compound was significant, indicating its potential efficacy (Ikpeazu, Igwe, & Otuokere, 2017).
Impurities Characterization
Characterization of impurities in drugs containing this compound has also been a focus. Rao et al. (2007) isolated and characterized impurities found in Cefdinir, a drug containing a similar compound, providing important insights for quality control in pharmaceutical production (Rao, Rani, Reddy, Bharathi, Dandala, & Naidu, 2007).
Properties
Molecular Formula |
C16H17N9O5S3 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N9O5S3/c1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7/h5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b21-8+ |
InChI Key |
HJJDBAOLQAWBMH-ODCIPOBUSA-N |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O |
SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


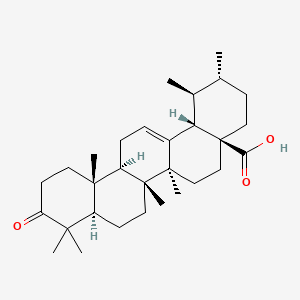

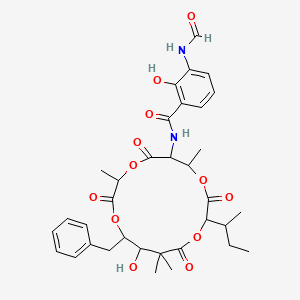
![6-amino-5[N-methylformylamino]-1-methyluracil](/img/structure/B1241088.png)
![(5S)-6-[(3S)-1-amino-14-methyl-1-oxopentadecan-3-yl]oxy-5-[[(3S)-3-hydroxy-15-methylhexadecanoyl]amino]-6-oxohexanoic acid](/img/structure/B1241093.png)
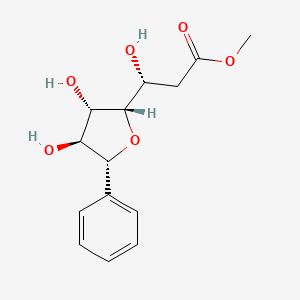
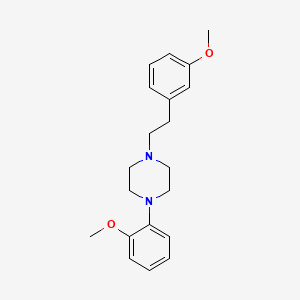
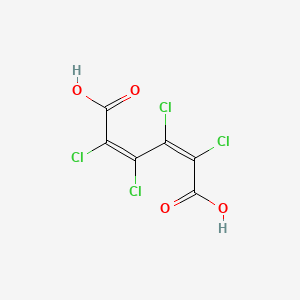


![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate](/img/structure/B1241100.png)
